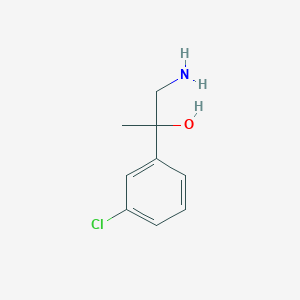

1-Amino-2-(3-chlorophenyl)propan-2-ol

Description

1-Amino-2-(3-chlorophenyl)propan-2-ol is a secondary alcohol and primary amine with a chlorinated aromatic substituent. Its molecular formula is C₉H₁₂ClNO, with an average molecular weight of 185.65 g/mol (monoisotopic mass: 185.0606). Structurally, it features a propan-2-ol backbone substituted with an amino group and a 3-chlorophenyl ring at the 2-position.

The stereochemical purity of such compounds can vary, as seen in related derivatives with 2% enantiomeric excess (ee) in some cases .

Properties

IUPAC Name |

1-amino-2-(3-chlorophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-9(12,6-11)7-3-2-4-8(10)5-7/h2-5,12H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFVYNJHKVIKES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research has explored its use as a precursor in the synthesis of drugs targeting neurological and psychiatric disorders.

Industry: It is used in the production of fine chemicals and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-2-(3-chlorophenyl)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of amino alcohols allows for systematic comparisons with 1-amino-2-(3-chlorophenyl)propan-2-ol. Key analogs include halogenated phenyl derivatives, stereoisomers, and fluorinated or branched-chain variants.

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects: Halogen Position: The position of the chlorine atom on the phenyl ring (e.g., 2- vs. 3-chloro) influences electronic and steric properties. For example, 1-amino-2-(2-chlorophenyl)propan-2-ol (CAS 71095-16-4) has distinct reactivity compared to the 3-chloro isomer due to steric hindrance near the hydroxyl group . Fluorination: Trifluoromethyl derivatives (e.g., C₉H₁₀Cl₂F₃NO) exhibit increased lipophilicity, which may enhance blood-brain barrier penetration in drug design .

Stereochemistry: Stereoisomers like (1R,2R)-1-amino-1-(3-chloro-4-methylphenyl)propan-2-ol (CAS 2250242-77-2) highlight the importance of chiral centers in biological activity. Such compounds are often synthesized enantioselectively for pharmaceutical applications .

Synthetic Yields: Hydrogenation methods for related amino alcohols (e.g., 1-amino-2-(pyridin-2-yl)propan-2-ol) achieve yields up to 81%, though stereochemical purity remains a challenge (e.g., 2% ee in some cases) .

Branched-chain analogs (e.g., 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol) resemble β-blocker structures (e.g., metoprolol), indicating possible cardiovascular activity .

Biological Activity

1-Amino-2-(3-chlorophenyl)propan-2-ol, also known as 1-amino-3-(2-chlorophenyl)propan-2-ol, is an organic compound with the molecular formula C9H12ClNO. Its unique structure, characterized by a chiral center and the presence of both an amino group and a chlorophenyl group, contributes to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is classified as an amino alcohol. The molecular weight of the compound is approximately 185.65 g/mol. The presence of the amino and chlorophenyl groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its interactions with various enzymes and receptors. The chlorophenyl group facilitates hydrophobic interactions, while the amino group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate enzyme activity or receptor signaling pathways, influencing various cellular processes.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It can act as an agonist or antagonist at various receptors, affecting cellular signaling.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

A study conducted to evaluate the antimicrobial efficacy of the compound demonstrated significant inhibition against various bacterial strains. The results are summarized in the following table:

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 28 | 50 |

| S. aureus | 30 | 40 |

| K. pneumoniae | 25 | 60 |

This indicates that this compound can be effective against multi-drug resistant strains, making it a candidate for further research in antibiotic development .

Anticancer Activity

In vitro studies on MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, suggesting potential anticancer properties:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 65 |

| 40 | 30 |

The mechanism behind this activity involves the induction of apoptosis through activation of caspase pathways .

Study on Enzymatic Activity

A detailed investigation into the compound's effect on enzymatic activity revealed that it could inhibit specific enzymes crucial for metabolic processes. For instance, it was found to inhibit butyrylcholinesterase (BChE), which is significant in neurodegenerative diseases .

Neuroprotective Effects

Another study highlighted its potential neuroprotective effects against oxidative stress in neuronal cell lines. The compound demonstrated low neurotoxicity while effectively penetrating the blood-brain barrier, indicating its potential for treating central nervous system disorders .

Preparation Methods

Preparation Methods of 1-Amino-2-(3-chlorophenyl)propan-2-ol

Synthetic Routes

The preparation of this compound typically involves multi-step synthetic routes starting from chlorophenyl-substituted precursors. The key synthetic strategies include:

Reductive Amination of 3-Chlorophenylpropan-2-one

- Process: The ketone intermediate, 3-chlorophenylpropan-2-one, undergoes reductive amination with ammonia or primary amines to introduce the amino group at the α-position relative to the ketone carbonyl.

- Conditions: The reaction is generally catalyzed by hydrogenation catalysts such as Raney nickel under hydrogen atmosphere or by chemical reductants like sodium cyanoborohydride.

- Outcome: This method yields the amino alcohol with control over stereochemistry depending on the catalyst and reaction conditions.

Nucleophilic Substitution on Halogenated Precursors

- Process: A halogenated intermediate such as 1-(3-chlorophenyl)-2-halopropane can be reacted with ammonia or amines to substitute the halogen with an amino group.

- Conditions: Typically carried out in polar solvents such as ethanol or methanol under reflux conditions.

- Limitations: This method may lead to racemic mixtures and requires further purification for enantiomeric enrichment.

Catalytic Hydrogenation of Nitro Precursors

- Process: Starting from 1-(3-chlorophenyl)-2-nitropropan-2-ol, catalytic hydrogenation reduces the nitro group to the amino group.

- Catalysts: Raney nickel or palladium on carbon (Pd/C) under hydrogen pressure.

- Advantages: This method provides a straightforward conversion with good yields and purity.

Industrial Production Techniques

- Flow Microreactor Systems: Modern industrial synthesis may utilize continuous flow microreactor technology to enhance reaction efficiency, control, and sustainability. This method allows precise temperature and pressure control, improving yield and reducing by-products.

- Batch Processes: Conventional batch reactors remain in use, often employing controlled temperature, pressure, and catalyst loading to optimize product quality.

Reaction Conditions and Parameters

| Method | Key Reagents/Conditions | Catalyst/Agent | Temperature (°C) | Pressure (atm) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Reductive Amination | 3-chlorophenylpropan-2-one + NH3 | Raney Ni or NaBH3CN | 25–80 | 1–5 | 70–85 | Stereoselectivity depends on catalyst |

| Nucleophilic Substitution | 1-(3-chlorophenyl)-2-halopropane + NH3 | None or base (KOH) | 60–100 | Atmospheric | 60–75 | May produce racemic mixture |

| Catalytic Hydrogenation (Nitro) | 1-(3-chlorophenyl)-2-nitropropan-2-ol | Raney Ni or Pd/C | 25–50 | 1–3 | 80–90 | High purity product |

| Flow Microreactor Synthesis | Various precursors + NH3 | Heterogeneous catalysts | Controlled | Controlled | >85 | Enhanced control and scalability |

Detailed Research Findings and Analysis

Stereochemical Control

- The amino alcohol's stereochemistry is critical for its biological activity.

- Use of chiral catalysts such as Corey-Bakshi-Shibata (CBS) catalysts or enzymatic reductions can improve enantiomeric excess in reductive amination steps.

- Chiral High Performance Liquid Chromatography (HPLC) and polarimetry are essential for stereochemical characterization.

Catalyst and Reagent Selection

- Raney nickel has proven effective for both reductive amination and hydrogenation of nitro precursors, providing high yields and selectivity.

- Sodium cyanoborohydride offers mild reductive amination conditions, minimizing side reactions.

- Base catalysts like potassium hydroxide facilitate nucleophilic substitution but require careful control to avoid side reactions.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Key Reaction Type | Catalyst/Reagent | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Reductive Amination | 3-Chlorophenylpropan-2-one | Reductive amination | Raney Ni, NaBH3CN | Good stereocontrol, high yield | Requires hydrogen or chemical reductants |

| Nucleophilic Substitution | 1-(3-Chlorophenyl)-2-halopropane | Nucleophilic substitution | NH3, KOH | Simple reagents | Racemic product, moderate yield |

| Catalytic Hydrogenation (Nitro) | 1-(3-Chlorophenyl)-2-nitropropan-2-ol | Hydrogenation | Raney Ni, Pd/C | High purity, straightforward | Requires hydrogen gas |

| Flow Microreactor Synthesis | Various chlorophenyl precursors | Continuous flow synthesis | Heterogeneous catalysts | Scalable, efficient, green | Requires specialized equipment |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.